molecular formula C10H20N2O B3199632 1-amino-N-propylcyclohexane-1-carboxamide CAS No. 1017027-29-0

1-amino-N-propylcyclohexane-1-carboxamide

Cat. No. B3199632
CAS RN: 1017027-29-0
M. Wt: 184.28 g/mol
InChI Key: QTPSTJFEZGTHLF-UHFFFAOYSA-N
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Description

1-Amino-N-propylcyclohexane-1-carboxamide (Aminocyclopropylcarboxamide or ACPC) is an organic compound that has a variety of applications in the field of scientific research. It is a cyclic amide that is derived from cyclohexane and propylamine. ACPC has been studied extensively in the fields of biochemistry, physiology, and pharmacology in order to understand its effects on living organisms.

Scientific Research Applications

Potential in Polymer Chemistry

Compounds with similar structures, such as acrylamides, have been extensively studied for their role in polymer chemistry. Acrylamide, for instance, is a crucial monomer in the production of polyacrylamide, which finds applications in water treatment, soil conditioning, and as a component of various industrial processes (Taeymans et al., 2004). Given the structural similarity, 1-Amino-N-propylcyclohexane-1-carboxamide could potentially be explored for similar applications in creating novel polymers with unique properties.

Application in Advanced Material Science

The presence of both amino and carboxamide groups in 1-Amino-N-propylcyclohexane-1-carboxamide offers unique opportunities in the field of material science, especially in the development of advanced materials. For example, the study of benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrates the importance of such functional groups in supramolecular chemistry for creating self-assembled materials with potential applications ranging from nanotechnology to biomedicine (Cantekin, de Greef, & Palmans, 2012). This suggests that 1-Amino-N-propylcyclohexane-1-carboxamide could be investigated for similar self-assembly properties to develop novel nanomaterials or biomaterials.

Environmental and Toxicological Studies

Given the growing concern regarding the environmental and health impacts of chemical compounds, compounds like 1-Amino-N-propylcyclohexane-1-carboxamide could be of interest in toxicological studies. The research on acrylamide, for example, focuses on its formation in foods and potential health risks, providing a framework for assessing the safety of similar compounds (Friedman, 2003). Investigating the toxicological profile of 1-Amino-N-propylcyclohexane-1-carboxamide, particularly its biodegradability and effects on living organisms, could be crucial for its safe application in various fields.

Potential in Drug Discovery and Pharmacology

The functional groups present in 1-Amino-N-propylcyclohexane-1-carboxamide suggest potential applications in drug discovery and pharmacology. Similar compounds with amino and carboxamide functionalities have been explored for their biological activities, including as intermediates in synthesizing pharmacologically active molecules (Abdou, Barghash, & Bekheit, 2015). Therefore, 1-Amino-N-propylcyclohexane-1-carboxamide could serve as a precursor or intermediate in the synthesis of new therapeutic agents, with its structure offering the possibility for the development of compounds with novel modes of action.

properties

IUPAC Name

1-amino-N-propylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSTJFEZGTHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-propylcyclohexane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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